molecular formula C11H10BrN3S B186420 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol CAS No. 91813-57-9

4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B186420
CAS RN: 91813-57-9
M. Wt: 296.19 g/mol
InChI Key: KHZQHKVTLFISSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol (4ABT) is a synthetic thiol compound that has been studied for its potential applications in a variety of scientific research areas. 4ABT is a derivative of 1,2,4-triazole, a heterocyclic compound that is known for its ability to form strong hydrogen bonds, as well as its ability to coordinate metal ions. 4ABT is also known for its ability to form strong covalent bonds with metal ions, making it an attractive option for use in a variety of research applications.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol' involves the reaction of an appropriate thiol with an appropriate allyl bromide, followed by reaction with an appropriate 4-bromophenyl-1,2,4-triazole intermediate.

Starting Materials
4-bromophenyl-1,2,4-triazole, Allyl bromide, Thiol

Reaction
1. React 4-bromophenyl-1,2,4-triazole with an appropriate thiol to form 5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol., 2. React the resulting 5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol with allyl bromide in the presence of a base to form 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol.

Scientific Research Applications

4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol has been studied for its potential applications in a variety of scientific research areas. It has been used in the synthesis of nanomaterials, in the fabrication of molecular sensing devices, and in the development of novel catalysts for various chemical reactions. It has also been used in the synthesis of new drugs and in the study of the structure and function of proteins. In addition, 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol has been studied for its potential use in the development of new materials for energy storage, as well as for its potential use in the synthesis of new materials for photovoltaic cells.

Mechanism Of Action

4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol is known for its ability to form strong covalent bonds with metal ions. This ability is due to the presence of the thiol group, which can coordinate with metal ions to form strong covalent bonds. The thiol group can also coordinate with other organic molecules, allowing 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol to form strong hydrogen bonds with them.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol have not yet been fully studied. However, it has been shown to have a wide range of biological effects, including the ability to inhibit certain enzymes and the ability to bind to certain proteins. It has also been shown to have antioxidant and anti-inflammatory properties, as well as to have an effect on the metabolism of certain drugs.

Advantages And Limitations For Lab Experiments

4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for use in a variety of experiments. In addition, it is relatively non-toxic and has a wide range of applications, making it a versatile compound for use in research. However, 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol is not soluble in water, making it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for research involving 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol. These include further studies into its biochemical and physiological effects, as well as its potential applications in the development of new materials for energy storage and photovoltaic cells. In addition, further research could be done into its potential use as a drug delivery system, as well as its potential use in the study of the structure and function of proteins. Finally, further research could be done into its potential use in the fabrication of molecular sensing devices and its potential use as a catalyst for various chemical reactions.

properties

IUPAC Name

3-(4-bromophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3S/c1-2-7-15-10(13-14-11(15)16)8-3-5-9(12)6-4-8/h2-6H,1,7H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZQHKVTLFISSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352124
Record name 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol

CAS RN

91813-57-9
Record name 4-allyl-5-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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